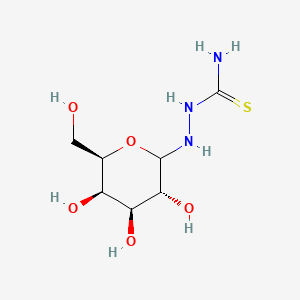

D-Galactopyranosyl thiosemicarbazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

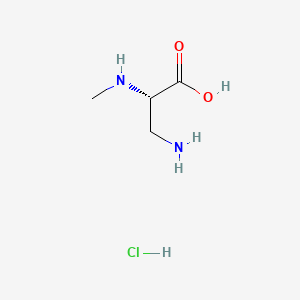

D-Galactopyranosyl thiosemicarbazide is a compound that has been synthesized and studied for its potential biological activities . It is a derivative of thiosemicarbazone, which is usually obtained by the condensation of a thiosemicarbazide with an aldehyde or ketone .

Synthesis Analysis

The synthesis of D-Galactopyranosyl thiosemicarbazide involves the reaction of N-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)-thiosemicarbazide with substituted 3-acetylcoumarins . The yields of this reaction were reported to be between 45–68% .Molecular Structure Analysis

The molecular structure of D-Galactopyranosyl thiosemicarbazide can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

The chemical reactions involving D-Galactopyranosyl thiosemicarbazide primarily include its synthesis from N-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)-thiosemicarbazide and substituted 3-acetylcoumarins . The reaction is a condensation type, common for thiosemicarbazones .Physical And Chemical Properties Analysis

The physical and chemical properties of D-Galactopyranosyl thiosemicarbazide can be analyzed using various techniques. Thermal analysis, for example, can provide information about its thermal stability and degradation .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antituberculosis Properties : N-(β-D-galactopyranosyl)-thiosemicarbazide has shown potential in antibacterial and antituberculosis applications. It demonstrates pronounced bactericidal and bacteriostatic effects in studied concentrations, indicating its effectiveness against bacterial infections, including tuberculosis (Ernazarova et al., 2022).

Antioxidant Activity : Compounds derived from the reaction of N-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)thiosemicarbazide with various benzaldehydes have been found to possess significant antioxidant activity. This suggests potential use in combating oxidative stress-related diseases (Nguyen et al., 2013).

Anticancer Properties : Thiosemicarbazides, including D-galactopyranosyl thiosemicarbazide derivatives, are under investigation for their anticancer activities. Their ability to inhibit crucial enzymes like ribonucleotide reductase and topoisomerase II, which are associated with cancer cell proliferation, makes them promising candidates for cancer chemotherapy (Arora et al., 2014).

Antifungal Properties : Thiosemicarbazides, such as D-galactopyranosyl thiosemicarbazide derivatives, have also demonstrated antifungal properties, making them potential agents in treating fungal infections (Yamaguchi et al., 2009).

Inhibitory Effects on Enzymes : Certain derivatives of D-galactopyranosyl thiosemicarbazide have shown inhibitory effects on enzymes like dipeptidyl peptidase-4 (DPP-4), which is relevant in the development of antidiabetic agents (Sever et al., 2020).

Corrosion Inhibition : On a different note, DFT calculations on thiosemicarbazide derivatives, including those related to D-galactopyranosyl thiosemicarbazide, indicate their potential as corrosion inhibitors for metals like copper (Wazzan, 2015).

Zukünftige Richtungen

Given the potential biological activities of D-Galactopyranosyl thiosemicarbazide, future research could focus on further elucidating its mechanism of action and exploring its potential applications in medicine. For instance, its antiproliferative activity suggests potential use in cancer treatment . Furthermore, the development of new synthetic methods and the study of its interactions with other biological targets could also be areas of future research .

Eigenschaften

IUPAC Name |

[[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O5S/c8-7(16)10-9-6-5(14)4(13)3(12)2(1-11)15-6/h2-6,9,11-14H,1H2,(H3,8,10,16)/t2-,3+,4+,5-,6?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJWCYLPMHAALV-SVZMEOIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)NNC(=S)N)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)NNC(=S)N)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Galactopyranosyl thiosemicarbazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate](/img/structure/B584481.png)